[(2-Fluorophenyl)methyl](2-methylpentyl)amine
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Overview
Description
(2-Fluorophenyl)methylamine is an organic compound with the molecular formula C13H20FN. This compound is characterized by the presence of a fluorophenyl group attached to a methylpentylamine moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluorophenyl)methylamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methylpentylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of (2-Fluorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (2-Fluorophenyl)methylamine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines can be used under basic conditions.
Major Products
Oxidation: Amine oxides or nitroso compounds.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2-Fluorophenyl)methylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2-Fluorophenyl)methylamine exerts its effects involves interaction with specific molecular targets such as receptors or enzymes. The fluorophenyl group enhances its binding affinity and specificity, while the amine moiety facilitates interactions with biological molecules. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- (2-Chlorophenyl)methylamine
- (2-Bromophenyl)methylamine
- (2-Iodophenyl)methylamine
Uniqueness
(2-Fluorophenyl)methylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro, bromo, and iodo analogs. This makes it particularly valuable in applications requiring high specificity and stability.
Properties
Molecular Formula |
C13H20FN |
---|---|
Molecular Weight |
209.30 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-methylpentan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-6-11(2)9-15-10-12-7-4-5-8-13(12)14/h4-5,7-8,11,15H,3,6,9-10H2,1-2H3 |
InChI Key |
LHSRQMAJVXNVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNCC1=CC=CC=C1F |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.